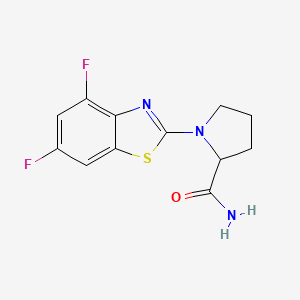

1-(4,6-difluoro-1,3-benzothiazol-2-yl)pyrrolidine-2-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound “1-(4,6-difluoro-1,3-benzothiazol-2-yl)pyrrolidine-2-carboxamide” is a benzothiazole derivative . Benzothiazole derivatives are of great interest due to their wide range of biological activities and medicinal applications .

Synthesis Analysis

Modern trends in the chemistry of 2-amino and 2-mercapto substituted benzothiazoles have been reviewed . Newly developed synthesis methods can be divided into conventional multistep processes and one-pot, atom economy procedures, realized using green chemistry principles and simple reagents .Molecular Structure Analysis

The molecular formula of the compound is C18H21F2N3O2S . The InChI representation of the compound is InChI=1S/C18H21F2N3O2S/c1-18(2,3)16(25)23-6-4-10(5-7-23)15(24)22-17-21-14-12(20)8-11(19)9-13(14)26-17 .Physical And Chemical Properties Analysis

The compound has a molecular weight of 381.4 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 6 . The compound also has a rotatable bond count of 3 .科学的研究の応用

- RNA Imaging and Aptamer Engineering DFHBI-1T, a derivative of this compound, is widely used in scientific experiments. It serves as a fluorescent probe for RNA imaging within live cells. Researchers employ it to visualize RNA molecules and monitor RNA-protein interactions. Additionally, it plays a crucial role in RNA aptamer engineering.

- Over the years, patents and articles have highlighted the compound’s potential as ligands for metal extraction. Researchers explore its ability to selectively bind to metal ions, making it valuable in separation processes and environmental remediation .

- The compound has been investigated for its optical properties. It may find applications in materials science, such as organic light-emitting diodes (OLEDs) or other optoelectronic devices. Its unique structure could contribute to novel optical materials .

- Fibroblast Growth Factor Antagonists : Some studies suggest that derivatives of this compound exhibit antagonistic effects against fibroblast growth factors (FGFs). FGFs play essential roles in cell proliferation, differentiation, and tissue repair .

- Autotaxin Inhibitors : Autotaxin is an enzyme involved in lipid metabolism and cell signaling. Researchers explore the compound’s potential as an autotaxin inhibitor, which could have implications in cancer and inflammation research .

- Wnt Antagonist DKK Inhibitors : The compound has been investigated as a potential inhibitor of the Wnt signaling pathway. Dysregulation of this pathway is associated with cancer and developmental disorders .

- Cytosolic Phospholipase A2α (cPLA2α) Inhibition : cPLA2α is involved in inflammation and lipid metabolism. The compound’s inhibitory effects on cPLA2α may have therapeutic implications .

- Drug Discovery and Anti-Cancer Screening Researchers explore derivatives of this compound for their anti-cancer properties. High-throughput screening can identify potential drug candidates based on their interaction with cancer-related targets.

Metal Extraction Ligands

Optical Materials

Biological Uses

Chemical Synthesis and Medicinal Chemistry

作用機序

将来の方向性

Benzothiazole derivatives are of great interest due to their wide range of biological activities and medicinal applications . The development of novel antibiotics to control resistance problems is crucial . The easy functionalization of the 2-NH2 and 2-SH groups and the benzene ring of the benzothiazole moiety allows considering them as highly reactive building blocks for organic and organoelement synthesis, including the synthesis of pharmacologically active heterocycles . This could be a potential future direction for “1-(4,6-difluoro-1,3-benzothiazol-2-yl)pyrrolidine-2-carboxamide”.

特性

IUPAC Name |

1-(4,6-difluoro-1,3-benzothiazol-2-yl)pyrrolidine-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11F2N3OS/c13-6-4-7(14)10-9(5-6)19-12(16-10)17-3-1-2-8(17)11(15)18/h4-5,8H,1-3H2,(H2,15,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKHRTTQLEYCVCA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N(C1)C2=NC3=C(C=C(C=C3S2)F)F)C(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11F2N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-{4-[(pyridin-4-yl)methyl]piperazin-1-yl}-2-(pyrrolidin-1-yl)pyrimidine](/img/structure/B6444250.png)

![4-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)-6-cyclopropylpyrimidine](/img/structure/B6444251.png)

![4-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)-2-cyclopropylpyrimidine](/img/structure/B6444270.png)

![4-(4-{[4-(4-ethylpiperazin-1-yl)but-2-yn-1-yl]oxy}piperidin-1-yl)pyridine-2-carbonitrile](/img/structure/B6444272.png)

![2-{3-[(3-bromopyridin-4-yl)oxy]pyrrolidin-1-yl}-3-methoxypyrazine](/img/structure/B6444273.png)

![4,6-difluoro-N-[1-(oxan-4-yl)pyrrolidin-3-yl]-1,3-benzothiazol-2-amine](/img/structure/B6444281.png)

![3-{octahydrocyclopenta[c]pyrrol-2-yl}-1-{thieno[2,3-d]pyrimidin-4-yl}azetidine](/img/structure/B6444285.png)

![N-[1-(5-bromopyrimidin-2-yl)piperidin-3-yl]cyclopropanesulfonamide](/img/structure/B6444290.png)

![N,N,4-trimethyl-6-{4-[(pyridin-3-yl)methyl]piperazin-1-yl}pyrimidin-2-amine](/img/structure/B6444300.png)

![4-methyl-2-{4-[(pyridin-4-yl)methyl]piperazin-1-yl}-6-(pyrrolidin-1-yl)pyrimidine](/img/structure/B6444306.png)

![N,N,4-trimethyl-6-{4-[(pyridin-4-yl)methyl]piperazin-1-yl}pyrimidin-2-amine](/img/structure/B6444319.png)

![4-methoxy-6-{3-[(pyrimidin-2-yloxy)methyl]piperidin-1-yl}pyrimidine](/img/structure/B6444321.png)

![N,N-dimethyl-2-{4-[(pyridin-3-yl)methyl]piperazin-1-yl}pyrimidin-4-amine](/img/structure/B6444344.png)